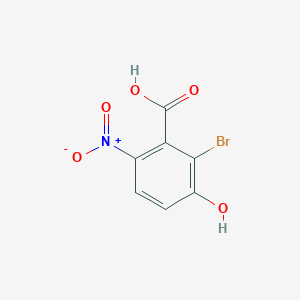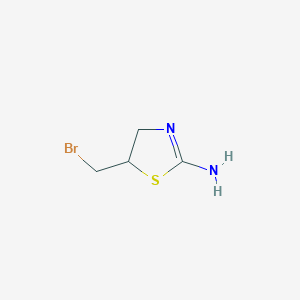
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a bromomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to achieve bromomethylation . This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of bromomethylation using paraformaldehyde and hydrobromic acid can be scaled up for industrial applications, ensuring efficient and safe production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. Conditions typically involve mild bases or acids to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl-thiazole derivative, while oxidation can produce a sulfoxide or sulfone derivative.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is used in the development of new materials with unique electronic and photophysical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its reactive bromomethyl group.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The thiazole ring also contributes to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoisatins: These compounds also feature a bromine atom and are used in medicinal chemistry for their antiproliferative properties.
Bromomethyl Sulfides: These compounds are structurally similar and are used as building blocks in organic synthesis.
Uniqueness
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and a bromomethyl group, which provides a versatile platform for further functionalization and application in various fields.
Propiedades
Fórmula molecular |
C4H7BrN2S |
|---|---|
Peso molecular |
195.08 g/mol |
Nombre IUPAC |
5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H7BrN2S/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
Clave InChI |
FLCOWCXDVIIAEJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC(=N1)N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


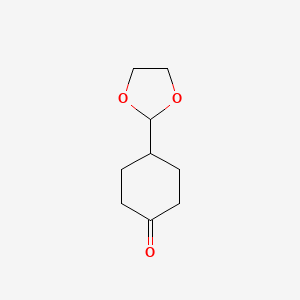
![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)
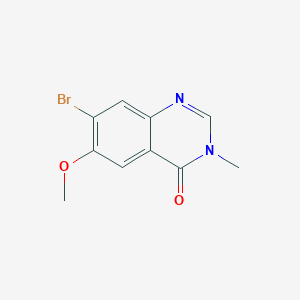
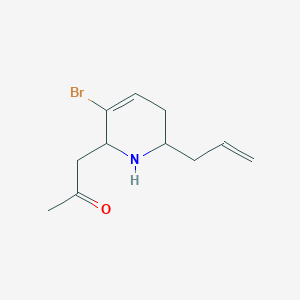
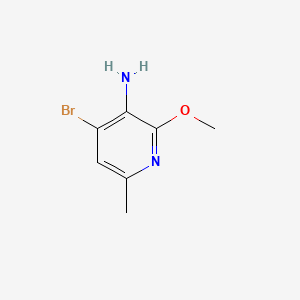
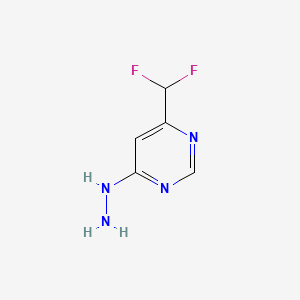
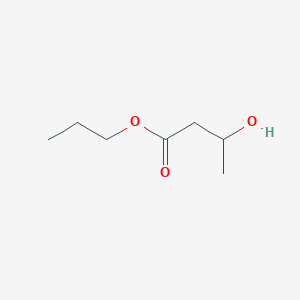
![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)
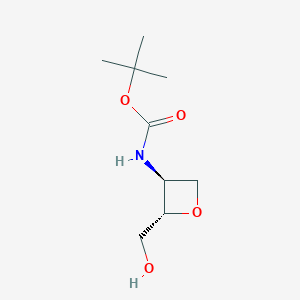
![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)

